molecular formula C8H7IN2O B6602321 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2733355-41-2

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6602321
CAS No.: 2733355-41-2
M. Wt: 274.06 g/mol
InChI Key: XNXDABJFPRKBSU-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a dihydro-benzodiazole core. Benzodiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the iodination of a precursor benzodiazole compound. One common method is the electrophilic substitution reaction where iodine is introduced into the benzodiazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazoles.

Scientific Research Applications

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets within biological systems. The iodine atom and the benzodiazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the iodine atom, which may result in different biological activities.

    4-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: The chlorine atom can impart different chemical reactivity and biological properties compared to the iodine atom.

    4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar to the iodine derivative but with potentially different pharmacokinetic and pharmacodynamic profiles.

Uniqueness

The presence of the iodine atom in 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one makes it unique compared to its analogs. Iodine can influence the compound’s lipophilicity, electronic properties, and ability to participate in halogen bonding, which can affect its biological activity and chemical reactivity.

Properties

IUPAC Name

7-iodo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDABJFPRKBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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